molecular formula C23H23N3O2 B12214487 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12214487
M. Wt: 373.4 g/mol
InChI Key: SCRKZYIKSLIHLJ-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings, and is substituted with methoxyphenyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with appropriate aldehydes or ketones to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs.

Scientific Research Applications

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-chlorophenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-{[2-(4-methoxyanilino)methyl]phenol}
  • 2-(anilinomethyl)phenol

Uniqueness

2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethylamino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H23N3O2/c1-28-19-9-7-16(8-10-19)11-12-24-23-25-15-20-21(26-23)13-18(14-22(20)27)17-5-3-2-4-6-17/h2-10,15,18H,11-14H2,1H3,(H,24,25,26)

InChI Key

SCRKZYIKSLIHLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4

Origin of Product

United States

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